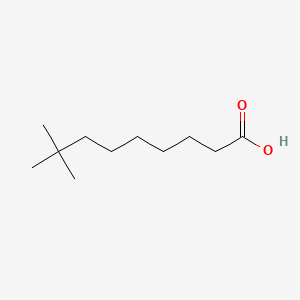

Neoundecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neoundecanoic acid is a synthetic highly branched organic acid, often referred to as a trialkyl acetic acid. It is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . This compound is known for its high hydrophobicity, excellent outdoor durability, and improved viscosity control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoundecanoic acid is synthesized by reacting an olefin with high purity carbon monoxide under high pressure in the presence of an acidic-type catalyst . The starting olefins for this compound are typically isobutylene and nonene .

Industrial Production Methods: The industrial production of this compound involves a similar process, where the olefin undergoes hydroformylation followed by hydrogenation to produce the final acid . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Neutralization with Bases

Neodecanoic acid reacts with bases to form salts and water, releasing substantial heat . This reaction is fundamental in producing metal salts for industrial applications.

Example:

C9H19COOH+NaOH→C9H19COONa+H2O

Applications:

Reaction with Active Metals

In aqueous or molten states, neodecanoic acid reacts with active metals (e.g., Zn, Al) to produce hydrogen gas and metal carboxylates .

Example with Zinc:

2C9H19COOH+Zn→(C9H19COO)2Zn+H2↑

Synthesis Conditions for Zinc Neodecanoate :

| Parameter | Value |

|---|---|

| Reactants | ZnO + Neodecanoic acid |

| Solvent | Ethanol/Methanol |

| Temperature | 60–80°C |

| Yield | >90% |

Esterification

Neodecanoic acid undergoes esterification with epoxides or alcohols. A notable product is 2,3-epoxypropyl neodecanoate (EPDA), synthesized via acidolysis and ring-closure .

Two-Step Synthesis of EPDA :

-

Acidolysis:

C9H19COOH+C3H5OCl→C9H19COOCH2CH(OH)CH2Cl-

Catalyst: Tetramethylammonium chloride.

-

Conversion: 99% of neodecanoic acid.

-

-

Ring-Closure:

-

Alkali treatment (NaOH) at 40–50°C.

-

Yield: 91–93% EPDA.

-

Hydroxyalkylation/Alkylation (HAA) for C–C Coupling

Neodecanoic acid precursors form via HAA reactions between furans and ketones, followed by hydrodeoxygenation (HDO) .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Aquivion PW79S (acidic) |

| Temperature | 80–120°C |

| Yield (C₁₃–C₂₇) | 47–92% |

| Activation Energy | 34.3 kJ/mol |

Solvent Extraction of Metal Ions

Neodecanoic acid extracts metal cations (e.g., Cu²⁺, Zn²⁺) from aqueous solutions, forming lipid-soluble complexes .

Extraction Efficiency :

| Metal Ion | Extraction pH | Efficiency (%) |

|---|---|---|

| Cu²⁺ | 5.0 | 98 |

| Zn²⁺ | 6.0 | 95 |

| Ni²⁺ | 7.5 | 85 |

Reactivity with Cyanides and Sulfites

Polymerization Initiation

Neodecanoic acid derivatives like t-butyl peroxy neodecanoate act as initiators in polyethylene production .

Formation of Radiation-Curable Esters

Glycidyl neodecanoate reacts with unsaturated acids (e.g., acrylic acid) to form hydroxyesters for UV coatings .

Example:

Glycidyl neodecanoate+CH2=CHCOOH→Branched hydroxyester

Side Reactions and Mitigation

Scientific Research Applications

Industrial Applications

Neoundecanoic acid is utilized in several industrial sectors due to its unique chemical properties, including hydrophobicity, UV stability, and high reactivity. Below are key applications:

- Coatings and Adhesives : this compound enhances the durability and stability of coatings, making it suitable for outdoor applications. Its ability to improve pigment wetting and adhesion strength is particularly beneficial in formulations for brass-coated steel cords used in tires .

- Lubricants : The compound is employed in formulating lubricants that require high performance under extreme conditions. Its branched structure contributes to improved viscosity and stability .

- Plasticizers : this compound serves as a plasticizer in various polymer formulations, enhancing flexibility and processing characteristics .

- Metal Extraction : The amphiphilic nature of this compound facilitates the extraction of metal ions, making it valuable in hydrometallurgy processes .

Agricultural Applications

This compound also finds significant use in agriculture, particularly as a post-emergent herbicide. Its selective action allows for effective weed control without harming crops.

- Herbicide Formulations : Research has demonstrated that this compound can effectively control a wide range of undesired plants while being non-phytotoxic to various crops such as tomatoes, soybeans, and corn. This selective herbicidal property is crucial for sustainable agricultural practices .

Case Study 1: this compound in Coating Formulations

A study investigated the effects of incorporating this compound into a polyurethane coating system. The results indicated that the addition of this compound improved the coating's resistance to UV degradation and enhanced adhesion properties on metal substrates.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| UV Resistance (hours) | 500 | 800 |

| Adhesion Strength (MPa) | 3.0 | 4.5 |

This case highlights the compound's role in enhancing the performance characteristics of industrial coatings.

Case Study 2: Agricultural Efficacy of this compound

In a field trial assessing the efficacy of this compound as a herbicide, various dosages were applied to crops alongside common weeds. The results showed a significant reduction in weed biomass without adverse effects on crop yield.

| Dosage (lbs/acre) | Weed Biomass Reduction (%) | Crop Yield (tons/acre) |

|---|---|---|

| 10 | 85 | 2.5 |

| 5 | 60 | 2.4 |

| Control | - | 2.3 |

This study underscores the potential of this compound as an environmentally friendly herbicide option.

Safety and Environmental Considerations

Research indicates that this compound exhibits low toxicity levels in aquatic environments and does not present significant mutagenic or genotoxic risks . However, ongoing assessments are necessary to monitor its long-term environmental impact.

Mechanism of Action

The mechanism of action of neoundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . This results in increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall .

Comparison with Similar Compounds

Undecanoic acid (C₁₁H₂₂O₂): A saturated medium-chain fatty acid with known antifungal effects.

Neodecanoic acid (C₁₀H₂₀O₂): Another highly branched synthetic acid with similar properties.

Uniqueness: Neoundecanoic acid stands out due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control compared to its linear counterparts .

Biological Activity

Neoundecanoic acid, also known as neodecanoate, is a medium-chain fatty acid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It is characterized by its branched structure and has been studied for its various biological activities, including antimicrobial, herbicidal, and potential therapeutic effects. This article synthesizes the current knowledge on the biological activity of this compound, supported by data tables and case studies.

- Molecular Structure : this compound is a branched-chain carboxylic acid.

- Solubility : It is practically insoluble in water and exhibits weak acidity (pKa ≈ 5.17) .

- Physical Characteristics : The compound has a polar surface area of 37.3 Ų and a logP value indicating moderate lipophilicity .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study investigated its modification in antimicrobial peptides, resulting in enhanced antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The modified peptide exhibited high stability and reduced hemolytic activity, indicating its potential as a clinical antibacterial agent .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

2. Herbicidal Activity

This compound has been identified as an effective post-emergent herbicide. Research indicates that it selectively targets various weeds without harming certain crops like cotton and soybeans. Its herbicidal mechanism involves disrupting the physiological processes of unwanted plants, leading to effective weed management in agricultural settings .

| Target Weed | Crop Tolerance | Application Rate (g/ha) |

|---|---|---|

| Ryegrass | High | 500 |

| Pigweed | Moderate | 300 |

| Wild Mustard | Low | 200 |

3. Antitumor Activity

Recent studies have explored this compound's potential in cancer therapy, specifically in the formulation of liposomal drug delivery systems. For instance, cis-bis(neodecanoato)(trans-(R,R)-1,2-diaminocyclohexane)platinum(II) complexes have demonstrated significant antitumor activity against cisplatin-resistant tumors in preclinical models . The efficacy of these formulations was assessed through various dosing regimens.

Case Study 1: Antimicrobial Peptide Modification

A research team modified PMAP-23RI with decanoic acid to enhance its antimicrobial properties. The resulting peptide, PMAP-23RI-Dec, showed improved antibacterial activity while maintaining low cytotoxicity levels. This case highlights the potential of this compound derivatives in developing new antimicrobial therapies .

Case Study 2: Herbicide Development

This compound was tested as a post-emergent herbicide across several crops. Results indicated that it effectively controlled weed populations while preserving crop yield, showcasing its dual utility in agriculture .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing undecanoic acid with high purity for laboratory use?

Undecanoic acid can be synthesized via hydrolysis of triglycerides or ester derivatives. To ensure high purity, fractional distillation under reduced pressure (60–80°C, 0.1–1 mmHg) is recommended, followed by recrystallization in non-polar solvents like hexane. Purity should be verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the acid-base reactivity of undecanoic acid in aqueous systems?

Titration with standardized NaOH (0.1 M) using phenolphthalein as an indicator is a foundational method. For precise pKa determination, potentiometric titration coupled with a pH meter (calibrated at 25°C) is advised. Compare results with theoretical models (e.g., Henderson-Hasselbalch equation) to assess deviations caused by micelle formation in long-chain fatty acids .

Q. What safety protocols are critical when handling undecanoic acid in laboratory settings?

- Use fume hoods to avoid inhalation of aerosols (H335 hazard).

- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319).

- Store in sealed containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions.

- In case of spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermodynamic stability of undecanoic acid in heterogeneous catalytic reactions?

- Use differential scanning calorimetry (DSC) to measure enthalpy changes during decarboxylation.

- Pair with in situ Fourier-transform infrared spectroscopy (FTIR) to monitor functional group transformations.

- Optimize reaction conditions (e.g., temperature ramps, catalyst loading) using a Box-Behnken experimental design to identify key variables .

Q. What methodologies resolve contradictions in reported toxicity data for undecanoic acid?

Discrepancies often arise from inconsistent test models (e.g., in vitro vs. in vivo). To address this:

- Conduct a weight-of-evidence analysis, prioritizing studies adhering to OECD guidelines.

- Validate findings using primary data from IUCLID or NIST databases.

- Perform comparative toxicity assays (e.g., zebrafish embryo vs. mammalian cell lines) to assess model sensitivity .

Q. How can clustered data analysis improve reproducibility in studies on undecanoic acid’s antimicrobial properties?

- Apply hierarchical clustering to group datasets by experimental parameters (e.g., concentration, bacterial strain).

- Use mixed-effects models to account for nested variables (e.g., batch-to-batch purity differences).

- Report intraclass correlation coefficients (ICCs) to quantify measurement consistency across labs .

Q. Methodological Considerations

Q. What analytical frameworks are suitable for studying undecanoic acid’s role in lipid membrane dynamics?

- Molecular dynamics (MD) simulations using force fields like CHARMM36 to model bilayer interactions.

- Validate simulations with small-angle X-ray scattering (SAXS) to assess membrane curvature changes.

- Cross-reference experimental and computational data using Bland-Altman plots to identify systematic biases .

Q. How do researchers ensure ecological validity when assessing undecanoic acid’s environmental persistence?

Properties

CAS No. |

93843-15-3 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

8,8-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |

InChI Key |

PCVAKFVNCSPYNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.